molecular formula C28H28ClN3O3 B11441134 4-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(4-methylphenyl)ethyl]butanamide

4-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(4-methylphenyl)ethyl]butanamide

Cat. No.: B11441134
M. Wt: 490.0 g/mol
InChI Key: URIVCERYPSFEEB-UHFFFAOYSA-N
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Description

4-{1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[2-(4-METHYLPHENYL)ETHYL]BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of chlorophenyl and methylphenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 4-{1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[2-(4-METHYLPHENYL)ETHYL]BUTANAMIDE involves multiple steps, typically starting with the formation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The chlorophenyl and methylphenyl groups are introduced through subsequent substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of aromatic rings allows for potential oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazoline core, potentially converting them to alcohols or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound may find use in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[2-(4-METHYLPHENYL)ETHYL]BUTANAMIDE is not fully understood, but it likely involves interactions with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially modulating their activity. The chlorophenyl and methylphenyl groups may enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

  • **4-{1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[2-(4-METHYLPHENYL)ETHYL]BUTANAMIDE
  • **4-{1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[2-(4-METHYLPHENYL)ETHYL]BUTANAMIDE
  • **4-{1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[2-(4-METHYLPHENYL)ETHYL]BUTANAMIDE

These compounds share a similar core structure but differ in the substituents attached to the quinazoline ring. The unique combination of chlorophenyl and methylphenyl groups in 4-{1-[(2-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[2-(4-METHYLPHENYL)ETHYL]BUTANAMIDE may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H28ClN3O3

Molecular Weight

490.0 g/mol

IUPAC Name

4-[1-[(2-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-[2-(4-methylphenyl)ethyl]butanamide

InChI

InChI=1S/C28H28ClN3O3/c1-20-12-14-21(15-13-20)16-17-30-26(33)11-6-18-31-27(34)23-8-3-5-10-25(23)32(28(31)35)19-22-7-2-4-9-24(22)29/h2-5,7-10,12-15H,6,11,16-19H2,1H3,(H,30,33)

InChI Key

URIVCERYPSFEEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl

Origin of Product

United States

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